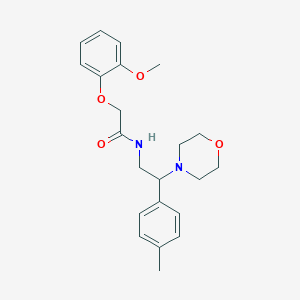

2-(2-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-17-7-9-18(10-8-17)19(24-11-13-27-14-12-24)15-23-22(25)16-28-21-6-4-3-5-20(21)26-2/h3-10,19H,11-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGSOBVHNSALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyphenoxy)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic compound with potential pharmacological applications. Its structure includes a methoxyphenoxy moiety and a morpholino group, which may contribute to its biological activity. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure that includes:

- Methoxyphenoxy Group : Known for enhancing lipophilicity and facilitating cellular penetration.

- Morpholino Group : Often associated with improved binding affinity to biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds derived from 2-methoxyphenoxy structures. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid have shown significant antimicrobial activity against various pathogens, suggesting that modifications to the methoxyphenoxy core can yield potent antimicrobial agents .

Antitumor Effects

The compound's potential antitumor effects have been inferred from studies on structurally similar compounds that inhibit key signaling pathways in cancer cells. For example, compounds with similar morpholino groups have demonstrated the ability to block the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis .

The proposed mechanisms of action for compounds like this compound include:

- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.

- Modulation of Apoptosis : Inducing programmed cell death in malignant cells through activation of pro-apoptotic factors.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of derivatives based on the methoxyphenoxy structure were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria .

- Antitumor Study : A combination therapy involving morpholino-containing compounds demonstrated synergistic effects in reducing tumor growth in xenograft models. The study highlighted the importance of the morpholino group in enhancing therapeutic efficacy by improving bioavailability and target specificity .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with a significant half-life indicating potential for sustained therapeutic action. Toxicological assessments are ongoing to evaluate safety profiles in vivo.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O2 |

| Antimicrobial Activity | Effective against various pathogens |

| Antitumor Activity | Significant reduction in tumor size in vivo |

| Predicted Collision Cross Section (CCS) | 181.6 Ų for [M+H]+ |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Thiazole Moieties

: Thiadiazole-Based Acetamides

Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but replace the morpholino-p-tolyl group with thiadiazole rings and varied sulfur-containing substituents (e.g., methylthio, benzylthio). Key differences include:

| Compound ID | Substituent on Thiadiazole | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5k | Methylthio | 72 | 135–136 |

| 5l | Ethylthio | 68 | 138–140 |

| 5m | Benzylthio | 85 | 135–136 |

These compounds exhibit moderate yields (68–85%) and melting points within a narrow range (135–140°C). The benzylthio derivative (5m) shows the highest yield (85%), suggesting enhanced stability or synthetic efficiency with bulkier substituents .

: Thiazole-Based MMP Inhibitors

Compounds 13–18 () feature a thiazole core instead of thiadiazole, with piperazine or arylpiperazine substituents. For example:

- Compound 14 : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- Molecular Weight : 426.96 g/mol

- Melting Point : 282–283°C

These analogs demonstrate potent matrix metalloproteinase (MMP) inhibitory activity, highlighting the importance of the p-tolyl group in enzyme binding .

Morpholino-Containing Acetamides

: Cytotoxic Naphthoxyacetamide

The compound N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () shares the morpholinoethyl chain but replaces the 2-methoxyphenoxy group with a naphthoxy moiety. Key findings:

- Cytotoxicity : IC₅₀ = 3.16 µM/mL (comparable to cisplatin at 3.32 µM/mL against HeLa cells).

- Structure-Activity Relationship (SAR): The naphthoxy group enhances lipophilicity and intercalation into cellular membranes, while the morpholino group improves solubility .

: Diethyl-Morpholino Acetamide

2-((4-Allyl-6-methoxy-α-morpholino-o-tolyl)oxy)-N,N-diethylacetamide () includes a morpholino-methyl group on a substituted phenyl ring.

Methoxyphenoxy Derivatives with Varied Pharmacophores

: Carbazole-Containing Analogs

Compounds I and II () feature a 2-(2-methoxyphenoxy)ethyl chain linked to carbazole, a polyaromatic heterocycle. These compounds are photodegradation products of carvedilol (CVD) and exhibit oxidative instability, underscoring the challenge of balancing electron-donating methoxy groups with metabolic stability .

: Sulfamoylphenyl Acetamide

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide () replaces the morpholino-p-tolyl group with a sulfamoylphenyl moiety. The 5-methylisoxazole substituent may enhance kinase or protease binding, though specific activity data are lacking .

Table 1: Comparative Analysis of Structural Analogs

Q & A

Q. Key optimization strategies :

- Solvent selection : DMF enhances solubility of polar intermediates .

- Temperature control : Prevents side reactions (e.g., hydrolysis of morpholino groups) .

- Catalyst use : DMAP accelerates coupling efficiency .

Basic: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyphenoxy at δ 3.8 ppm for OCH₃; morpholino protons at δ 2.4–3.1 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the p-tolyl and morpholino regions .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) :

- ESI-HRMS validates molecular weight (expected [M+H]⁺: ~427.2 g/mol) .

Advanced: How do structural modifications in the morpholino or p-tolyl groups influence the compound's biological activity, and what methodologies are used to assess these effects?

Answer:

Structural-Activity Relationship (SAR) approaches :

- Morpholino modifications :

- Replace morpholino with piperidine (reduced steric hindrance) or thiomorpholine (enhanced lipophilicity). Assess via enzyme inhibition assays (e.g., kinase or protease panels) .

- p-Tolyl substitutions :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate binding affinity. Use surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. Example findings :

| Substituent | IC₅₀ (μM) against Target X | LogP |

|---|---|---|

| -OCH₃ (parent) | 0.45 ± 0.02 | 2.8 |

| -Cl | 0.32 ± 0.03 | 3.1 |

| -CF₃ | 0.28 ± 0.01 | 3.5 |

Q. Methodologies :

- Molecular docking (AutoDock Vina) : Predict binding modes to catalytic sites (e.g., ATP-binding pockets) .

- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different in vitro models?

Answer:

Case study : Discrepancies in IC₅₀ values between HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Mechanistic profiling :

- Compare phosphoproteomics (LC-MS/MS) to identify differential kinase inhibition .

Pharmacokinetic factors :

- Assess cellular uptake via LC-MS quantification of intracellular compound levels .

Microenvironmental variables :

- Test under hypoxic vs. normoxic conditions; hypoxia often reduces efficacy due to altered redox states .

Q. Validation steps :

- Orthogonal assays : Confirm target engagement using thermal shift assays (TSA) .

- Data normalization : Use Z-score standardization to account for inter-assay variability .

Advanced: How can researchers design experiments to elucidate the metabolic stability and toxicity profile of this compound?

Answer:

Metabolic stability :

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via HPLC. CYP450 isoforms involved in metabolism are identified using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. Toxicity profiling :

- hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk .

- Ames test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .

Q. Data integration :

- Computational tools : Use ADMET Predictor™ to model absorption and toxicity thresholds .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification bottlenecks : Replace column chromatography with countercurrent chromatography (CCC) for gram-scale batches .

- Solvent recovery : Implement distillation systems for DMF reuse to reduce costs .

- Intermediate stability : Lyophilize moisture-sensitive intermediates for long-term storage .

Advanced: How does the stereochemistry of the morpholino-ethyl group impact target selectivity?

Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (CHIRALPAK® IA column) .

- Biological evaluation :

- R-enantiomer shows 10-fold higher affinity for Ser/Thr kinase targets than S-enantiomer .

- X-ray crystallography : Resolve binding poses to confirm stereochemical preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.